

Benzyl 3-aminopropanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 3-aminopropanoate*

Cat. No.: *B086409*

[Get Quote](#)

Technical Guide: Benzyl 3-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-aminopropanoate**, a key building block in synthetic organic chemistry and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its strategic application in modifying parent molecules to enhance bioavailability.

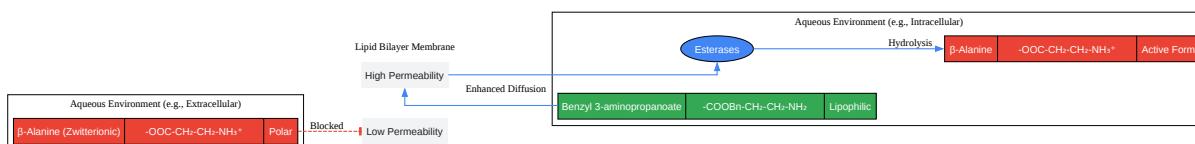
Chemical Identity and Properties

Benzyl 3-aminopropanoate, also known as the benzyl ester of β -alanine, is a valuable reagent, particularly in peptide synthesis and the development of pharmacologically active molecules. The benzyl ester serves as a protecting group for the carboxylic acid functionality of β -alanine.

It is crucial to distinguish between **Benzyl 3-aminopropanoate** and the similarly named Benzyl 3-amino-3-oxopropanoate. The latter is an amide derivative and possesses different chemical properties. For clarity, this guide focuses on the former. The compound is most commonly handled in its hydrochloride salt form to improve stability and ease of handling.

Data Presentation: Physicochemical Properties

The quantitative data for **Benzyl 3-aminopropanoate** and its hydrochloride salt are summarized in the table below. Note that some physical properties are predicted values from computational models due to a lack of extensive experimental data in published literature.


Property	Benzyl 3-aminopropanoate	Benzyl 3-aminopropanoate Hydrochloride
CAS Number	14529-00-1	99616-43-0
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₄ ClNO ₂
Molecular Weight	179.22 g/mol	215.67 g/mol [1]
IUPAC Name	benzyl 3-aminopropanoate	benzyl 3-aminopropanoate;hydrochloride [1]
Monoisotopic Mass	179.094629 g/mol	215.071306 Da [1]
Topological Polar Surface Area	52.3 Å ² (Predicted)	52.3 Å ² (Predicted) [1]
XLogP3	1.0 (Predicted)	N/A
Physical State	Liquid (Predicted)	Solid (Expected)
Boiling Point	Data not available	Data not available
Melting Point	Data not available	Data not available
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate (Predicted)	Soluble in water, methanol

Strategic Application in Drug Development

In medicinal chemistry, the conversion of polar molecules, such as amino acids, into more lipophilic esters is a common prodrug strategy. This modification is designed to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The benzyl ester of β -alanine is a prime example of this strategy.

Enhanced Membrane Permeability

Amino acids and their derivatives often exhibit poor cell membrane permeability due to their zwitterionic nature at physiological pH. The addition of a benzyl group masks the polar carboxylate group, thereby increasing the molecule's overall lipophilicity. This enhancement facilitates passive diffusion across biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.

[Click to download full resolution via product page](#)

Enhanced membrane permeability via esterification.

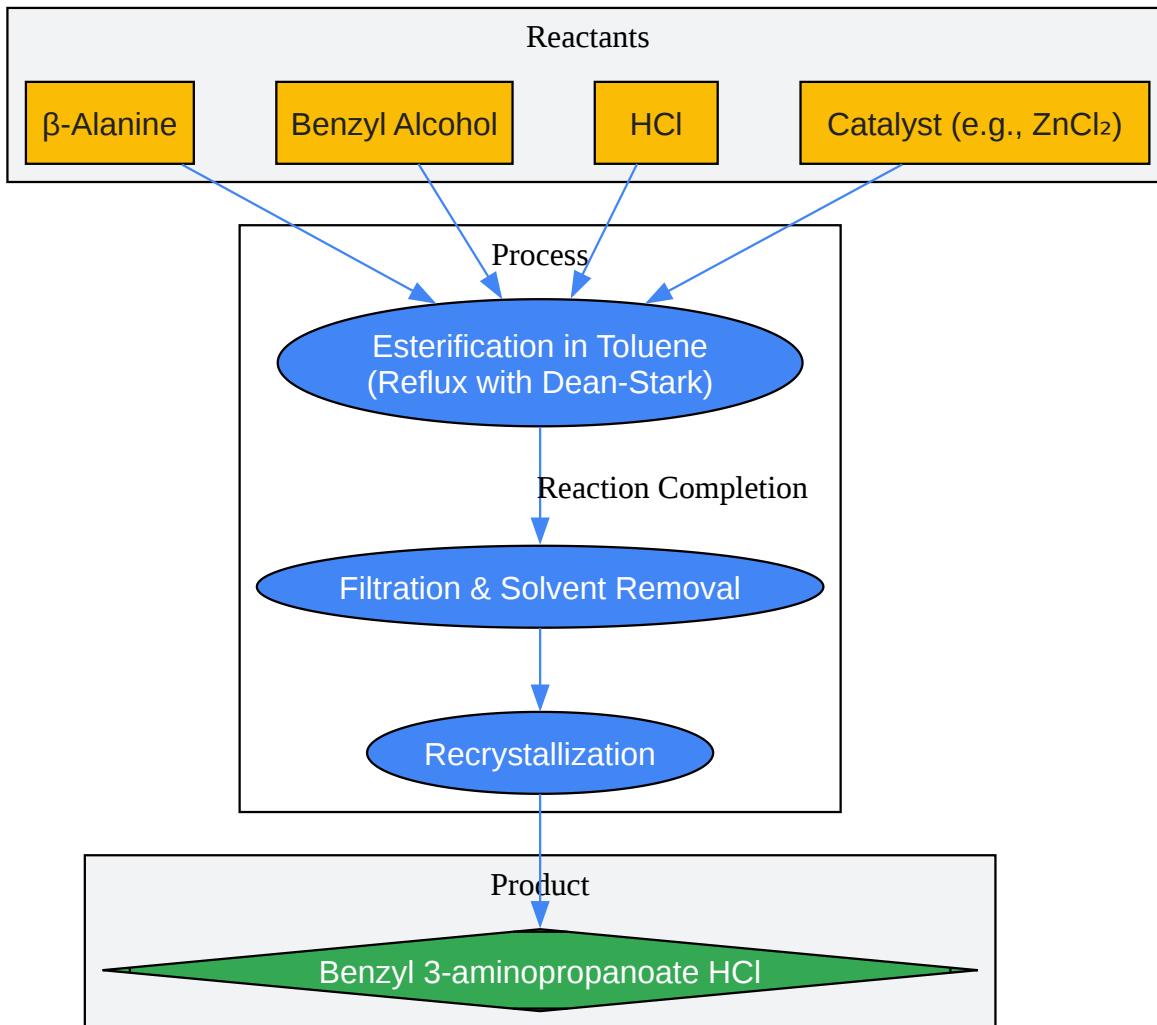
Experimental Protocols

The synthesis of **Benzyl 3-aminopropanoate**, typically in its hydrochloride form, is a standard esterification reaction. The following protocol is a representative method for its preparation.

Synthesis of Benzyl 3-aminopropanoate Hydrochloride

This procedure involves the direct esterification of β -alanine with benzyl alcohol in the presence of a catalyst and azeotropic removal of water.

Materials:


- β -Alanine
- Benzyl alcohol

- Toluene (or another suitable solvent for azeotropic distillation)
- Hydrogen chloride (gas or solution in a non-reactive solvent)
- Metal chloride catalyst (e.g., ZnCl_2 , SnCl_2)
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- Formation of β -alanine hydrochloride: Suspend β -alanine in toluene in a round-bottom flask. Bubble hydrogen chloride gas through the suspension or add a solution of HCl until the amino acid is fully protonated.
- Esterification: Add a molar excess of benzyl alcohol and a catalytic amount of a metal chloride (e.g., zinc chloride).
- Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene, driving the reaction to completion.
- Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration of the hot reaction mixture.
- Isolation: Remove the toluene and excess benzyl alcohol under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield **Benzyl 3-aminopropanoate** hydrochloride as a crystalline solid.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for the synthesis of **Benzyl 3-aminopropanoate HCl**.

Conclusion

Benzyl 3-aminopropanoate is a foundational building block for chemical synthesis. Its utility in drug development as a prodrug moiety to enhance the bioavailability of polar molecules like β-alanine underscores the importance of strategic chemical modification in creating effective

therapeutics. The straightforward synthesis of its hydrochloride salt further adds to its appeal for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 3-aminopropanoate hydrochloride | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl 3-aminopropanoate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086409#benzyl-3-aminopropanoate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com